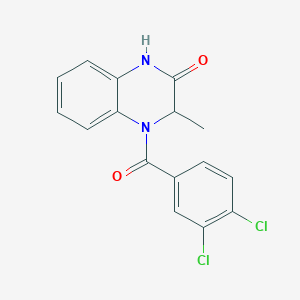

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 3,4-dichlorobenzoyl chloride . 3,4-Dichlorobenzoyl chloride is a solid compound with a molecular weight of 209.46 g/mol . It’s used in the synthesis of various benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dichlorobenzoyl chloride are not specifically mentioned in the search results .Physical And Chemical Properties Analysis

3,4-Dichlorobenzoyl chloride, a component of the compound, is a white to yellowish crystalline low melting solid. It has a melting point of 30-33 °C (lit.) and a boiling point of 242 °C (lit.) .Scientific Research Applications

Chemistry and Synthesis Applications

Novel Derivatives Synthesis : Research on substituted quinolinones led to the synthesis of novel 4-pyrazolylquinolinone derivatives. These compounds, derived from reactions involving 4-hydrazino-1-methyl-2(1H)quinolinone, showcase the chemical versatility and potential for creating new molecular entities for further study (Abass, 2000).

Biocatalytic Synthesis : An innovative approach utilized lemon juice as a solvent and catalyst for the one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones. This method presents an environmentally friendly alternative to traditional synthesis, emphasizing the compound's role in green chemistry applications (Petronijević et al., 2017).

Optical and Material Science

- Electroluminescence Device Performance : A study on methyl substituted group III metal tris(8-quinolinolato) chelates revealed insights into their photoluminescence, electroluminescence, and thermal properties. Such research demonstrates the potential use of quinoxalinone derivatives in developing materials for electroluminescent devices (Sapochak et al., 2001).

Pharmacological Research

- Farnesyl Protein Transferase Inhibitor : The compound (R)-6-amino[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is highlighted for its potent and selective inhibition of farnesyl protein transferase, showing significant antitumor effects. This underscores the compound's importance in pharmacological research for developing new cancer therapies (Venet et al., 2003).

Antimicrobial Activity

- Antibacterial Activity : Studies on quinoxalinone derivatives, including evaluations against bacterial strains, indicate moderate effectiveness in inhibiting bacterial growth. This suggests their potential as leads for developing new antimicrobial agents (Asghari et al., 2014).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Quinoxalinone derivatives have been investigated for their effects on inhibiting mild steel corrosion in acidic media. The findings reveal their potential as corrosion inhibitors, which could have applications in protecting industrial materials (Tazouti et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIKDAXPTNZQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324203 |

Source

|

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1009335-95-8 |

Source

|

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide](/img/structure/B2923257.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2923259.png)

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)

![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)

![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)